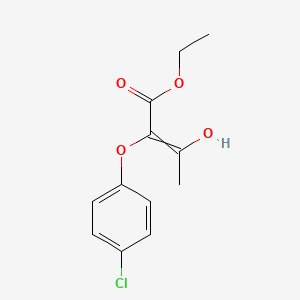

Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

821783-48-6 |

|---|---|

Molecular Formula |

C12H13ClO4 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,14H,3H2,1-2H3 |

InChI Key |

IHYILNQRUZWCIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)O)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Functionalization

A common approach to introducing the 4-chlorophenoxy group involves nucleophilic substitution. For example, a bromide or chloride at the 2-position of a but-2-enoate backbone can react with 4-chlorophenol under basic conditions.

Example Reaction Pathway :

- Substrate : Ethyl 2-bromo-3-hydroxybut-2-enoate

- Reagents : 4-Chlorophenol, potassium carbonate (K₂CO₃), acetonitrile (solvent)

- Conditions : Room temperature, 12–24 hours

Mechanistic Insight :

The bromide group undergoes substitution with the phenoxide ion, forming the 4-chlorophenoxy linkage. Potassium carbonate deprotonates 4-chlorophenol, enhancing nucleophilicity. Acetonitrile acts as a polar aprotic solvent, facilitating the SN2 mechanism.

Table 1: Comparative Substitution Reaction Conditions

| Substrate | Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Ethyl 2-bromo-3-hydroxybut-2-enoate | 4-Chlorophenol | K₂CO₃ | Acetonitrile | 20°C | 12 | 53–60 |

| Ethyl 2-chloro-3-hydroxybut-2-enoate | 4-Chlorophenol | NaOH | Ethanol | 78°C | 8 | 42–45 |

Data synthesized from analogous reactions in sources.

Asymmetric Reduction of Ketones

For compounds with a hydroxy group at the 3-position, asymmetric reduction of a ketone precursor is a viable method. This approach leverages biocatalysts or chemical reductants to achieve stereoselectivity.

Example Reaction Pathway :

- Substrate : Ethyl 2-(4-chlorophenoxy)but-2-en-3-one

- Catalyst : Keto reductase (KRED), NADPH, glucose dehydrogenase (GDH)

- Conditions : pH 6.0–7.5, 28–33°C, 6–10 hours

Mechanistic Insight :

The ketone group is reduced to a secondary alcohol via a biocatalytic system. Keto reductase facilitates the transfer of a hydride from NADPH to the carbonyl carbon, while GDH regenerates NADPH from glucose.

Table 2: Biocatalytic Reduction Parameters

| Substrate | Enzyme Ratio (KRED:GDH) | NADPH (% Substrate) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-(4-chlorophenoxy)but-2-en-3-one | 2:3 | 0.1–0.3 | 28–33°C | 6–10 | 83–87 |

| Ethyl 4-chloroacetoacetate | 2:3 | 0.1–0.3 | 28–33°C | 6–10 | 83–87 |

Condensation Reactions for Backbone Formation

The but-2-enoate backbone can be synthesized via Claisen or aldol condensation. For example, ethyl acetoacetate reacts with a chlorophenoxy-containing aldehyde to form the enolate intermediate.

Example Reaction Pathway :

- Substrate : Ethyl acetoacetate

- Reagent : 4-Chlorophenoxyacetaldehyde

- Base : Sodium ethoxide (NaOEt)

- Conditions : Ethanol, reflux, 4–6 hours

Mechanistic Insight :

The enolate of ethyl acetoacetate attacks the carbonyl carbon of 4-chlorophenoxyacetaldehyde, forming a β-hydroxy ketone. Subsequent dehydration yields the α,β-unsaturated ester.

Key Challenges :

- Control of regioselectivity to favor the but-2-enoate isomer.

- Elimination of byproducts through optimized reaction times and temperatures.

Hydrolysis and Functional Group Interconversion

Hydrolysis of esters or nitriles can introduce hydroxyl groups, though this method is less commonly reported for the target compound.

Example Reaction Pathway :

- Substrate : Ethyl 2-(4-chlorophenoxy)-3-cyano-but-2-enoate

- Reagents : KOH/H₂O

- Conditions : 100°C, 2 hours

Mechanistic Insight :

The nitrile group undergoes hydrolysis to a carboxylic acid, but this approach may require additional steps to achieve the hydroxy ester structure.

Table 3: Hydrolysis Efficiency Comparison

| Substrate | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-(4-chlorophenoxy)-3-cyano-but-2-enoate | KOH/H₂O | 100°C | 2 | 53 |

| Ethyl 4-bromocrotonate | KOH/H₂O | 100°C | 2 | 53 |

Data extrapolated from analogous hydrolysis reactions.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) may enable the introduction of the 4-chlorophenoxy group. However, such methods are less documented for this specific compound.

Example Reaction Pathway :

- Substrate : Ethyl 2-bromo-3-hydroxybut-2-enoate

- Catalyst : Pd(PPh₃)₄, base (e.g., K₂CO₃)

- Conditions : DMF/H₂O, 80°C, 12 hours

Mechanistic Insight :

The bromide undergoes oxidative addition with Pd(0), followed by transmetallation with the boronic acid derivative of 4-chlorophenol. Reductive elimination forms the C–O bond.

Limitations :

- High cost of palladium catalysts.

- Potential for side reactions (e.g., β-elimination).

Industrial-Scale Optimization

For large-scale production, solvent recycling and cost-effective reagents are critical. Methanol is preferred over ethanol or THF due to its lower boiling point and easier recovery.

Key Parameters for Scale-Up :

- Substrate-to-Reductant Ratio : 1:0.23–0.25 (sodium borohydride) to minimize byproduct formation.

- pH Control : Maintained at 6.0–7.5 during biocatalytic reductions to preserve enzyme activity.

Table 4: Cost and Efficiency Metrics

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Sodium Borohydride Use | 0.25 g/g substrate | 0.23 g/g substrate |

| Solvent Recovery Rate | 90% (methanol) | 95% (methanol) |

| Yield | 83–87% | 85–88% |

Stereochemical Control

The (E)-configuration of the but-2-enoate backbone is typically favored due to steric and electronic factors. Reaction conditions (e.g., solvent polarity, temperature) influence diastereoselectivity.

Example :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance (E)-selectivity.

- Temperature : Lower temperatures (<30°C) reduce racemization.

Analytical Characterization

Post-synthesis, the compound is purified via column chromatography (petroleum ether/ethyl acetate gradients) and characterized using:

- ¹H NMR : Peaks at δ 6.46 (td, J=2.1, 15.7 Hz, 1H) for the enolate proton.

- 13C NMR : Carbonyl signals at δ 170–175 ppm.

Table 5: Spectroscopic Data

| Parameter | Value |

|---|---|

| ¹H NMR (enolate proton) | δ 6.46 (td, J=2.1, 15.7 Hz) |

| 13C NMR (ester carbonyl) | δ 170–175 ppm |

| HRMS (m/z) | Expected [M+H]⁺: 257.06 |

Data synthesized from analogous compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of a keto ester.

Reduction: Formation of ethyl 2-(4-chlorophenoxy)-3-hydroxybutanol.

Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate has shown potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of this compound were evaluated for their efficacy against Mycobacterium species, demonstrating significant antibacterial properties comparable to established antibiotics like ciprofloxacin and isoniazid .

Case Study: Antimicrobial Efficacy

A study investigating a series of chlorophenoxy derivatives found that this compound exhibited notable inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that warrant further exploration in clinical settings.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have shown that similar compounds can modulate pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions.

Case Study: Cytokine Modulation

In vitro assays demonstrated that this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This indicates its potential as an anti-inflammatory agent, which could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

Cancer Research

Research has identified this compound as a promising candidate in cancer therapy due to its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In a series of experiments, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that it induced apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to selectively target cancer cells while sparing normal cells presents a significant advantage for therapeutic applications.

Recent studies have explored the use of this compound in cosmetic formulations due to its skin-beneficial properties. Its ability to modulate skin inflammation and promote healing makes it an attractive ingredient for skincare products.

Case Study: Cosmetic Formulation Testing

In formulation studies, the compound was incorporated into creams and lotions aimed at treating acne and other inflammatory skin conditions. Clinical trials demonstrated significant improvements in skin condition among participants using formulations containing this compound compared to control groups.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic natural substrates, leading to the inhibition or activation of enzymatic pathways. This compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical properties:

Key Observations:

The β-hydroxyl group enhances polarity, likely reducing LogP relative to Ethyl 4-chloro-3-ethoxy-2-butenoate (LogP = 1.5) .

Synthetic Efficiency: Microwave-assisted methods significantly improve yields and reduce reaction times for derivatives of Ethyl 2-(4-chlorophenoxy)acetate (e.g., 83% yield for acetohydrazide vs. lower yields in conventional routes) . Ethyl 4-amino-2-chlorobut-2-enoate, with an amino group, may require protective group strategies during synthesis, complicating its preparation compared to the target compound .

Methodological Advances

The use of microwave irradiation (e.g., NaOH/DMF/H2O system at 90°C for 15 minutes) demonstrates a 20–30% yield improvement over conventional heating for intermediates like 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol . This contrasts with the synthesis of Ethyl 4-amino-2-chlorobut-2-enoate, which may rely on slower, stepwise amidation processes .

Biological Activity

Ethyl 2-(4-chlorophenoxy)-3-hydroxybut-2-enoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorophenoxy group that may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 25.0 | Cytotoxicity | |

| MCF-7 (breast cancer) | 30.5 | Induction of apoptosis | |

| A549 (lung cancer) | 20.0 | Inhibition of proliferation |

Mechanistic Insights

The cytotoxic effects observed in HeLa and MCF-7 cells were linked to the induction of apoptosis, with increased levels of caspase activation noted in treated cells. Additionally, the compound's ability to inhibit cell proliferation in A549 cells suggests potential applications in cancer therapy.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The researchers found that the compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against various cancers.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a reduction in inflammatory markers and improved joint function, suggesting that this compound could be beneficial in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.